3-Methoxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQPJAVPVTBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172963 | |
| Record name | 3-Methoxybenzo(b)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19354-50-8 | |
| Record name | 3-Methoxybenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19354-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzo(b)thiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019354508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzo(b)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzo[b]thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZO(B)THIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRT84LK3C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Halogenation-Cyclization Sequences
A widely adopted strategy involves halogenation of thiophene derivatives followed by cyclization. For instance, 2-bromothiophene can be synthesized via bromination of thiophene using pyridine perbromide hydrobromide in halohydrocarbon solvents at –10–0°C, yielding 90% purity. Subsequent coupling with diethyl malonate in the presence of alkali metals (e.g., sodium) generates 2-(2-thienyl)diethyl malonate , which undergoes saponification and decarboxylation to yield the carboxylic acid derivative. For 3-methoxy substitution, methoxy groups are introduced prior to cyclization via nucleophilic aromatic substitution or Ullmann coupling.
Key Reaction Conditions :
Aldehyde-Thioglycolate Cyclization
A method reported by Fedi et al. involves reacting 3-methoxy-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine at 80°C. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by cyclization to form the benzo[b]thiophene core. Acidic workup yields the carboxylic acid with >98% purity after recrystallization.
Optimization Insights :
-
Base Selection : Triethylamine outperforms K₂CO₃ in polar aprotic solvents like DMF.
-
Temperature Control : Prolonged heating above 100°C leads to decomposition; optimal yields are achieved at 80°C for 2 hours.
Electrophilic Sulfur-Mediated Cyclization
Sulfonium Salt Methodology
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate enables electrophilic cyclization of o-alkynyl thioanisoles at ambient temperature. For 3-methoxy derivatives, 2-alkynyl-3-methoxythioanisole reacts with the sulfonium salt in dichloromethane, forming the benzo[b]thiophene skeleton via thiomethyl intermediate 50 . Subsequent oxidation of the thiomethyl group to a carboxylic acid is achieved using KMnO₄ in acidic media.
Advantages :
Limitations :
Oxidative Coupling and Decarboxylation
Oxidative Cyclization of Thioethers
A one-pot synthesis from 2-mercaptobenzoic acid and aryl bromomethyl ketones involves N2-type nucleophilic attack, forming a thioether intermediate that cyclizes under basic conditions. For 3-methoxy derivatives, 4-methoxyphenacyl bromide is used, yielding 2-aroylbenzo[b]thiophen-3-ol. Acid-catalyzed decarboxylation with HCl produces the target carboxylic acid in 75–85% yield.
Critical Parameters :
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors for bromination and carboxylation steps. A representative protocol involves:
-
Malonate Alkylation : Diethyl malonate + NaH, 110°C, 94% yield.
-
Saponification : NaOH/EtOH, 12 hours, followed by HCl acidification.
Purity Control :
-
HPLC : >98% purity confirmed via C18 column, 0.1% TFA/ACN gradient.
-
Recrystallization : Ethanol/water (3:1) at –20°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Halogenation-Cyclization | 85–90 | >98 | High | Compatibility with halogens |
| Sulfonium Cyclization | 70–80 | 95 | Moderate | Ambient temperature conditions |
| Oxidative Decarboxylation | 75–85 | 97 | High | One-pot synthesis |
Mechanistic Insights and Side Reactions
Scientific Research Applications
3-Methoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-methoxybenzo[b]thiophene-2-carboxylic acid are best understood through comparisons with structurally related compounds. Below is a detailed analysis:
Structural Analogues with Substituted Benzo[b]thiophene Backbones
Key Observations :
- Substituent Position : The 3-position substituent (methoxy or chloro) significantly impacts target engagement. For example, 3-chloro derivatives excel in thromboxane inhibition , while 3-methoxy variants may favor GPCR interactions .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
Compounds like thieno[3,2-b]thiophene-2-carboxylic acid (TTCA) share a sulfur-rich backbone but replace the benzene ring with a thiophene. These derivatives are potent GPR35 agonists, with EC₅₀ values in the nanomolar range .
Key Observations :
- Backbone Size: Enlarging the backbone (e.g., dithieno vs. thieno) reduces agonist potency, suggesting steric constraints in receptor binding .
- Substituent Flexibility : TTCA derivatives tolerate diverse substituents at the 3- and 6-positions, enabling optimization of efficacy and selectivity .
Functional Group Modifications
- Carboxylic Acid vs. Amide : Converting the 2-carboxylic acid to an amide (e.g., 5-methoxybenzo[b]thiophene-2-carboxamide ) shifts activity from GPCRs to kinases, highlighting the role of the acidic group in target specificity .
- Hybrid Derivatives : Compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide exhibit dual functionality (antimicrobial and anti-inflammatory) due to the hydrazide moiety .
Biological Activity
3-Methoxybenzo[b]thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8O3S
- Molecular Weight : 208.24 g/mol
The compound features a methoxy group at the 3-position and a carboxylic acid group at the 2-position, which contribute to its unique chemical reactivity and biological activity compared to similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been highlighted in several studies:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
- Comparison with Antibiotics : In comparative studies, this compound demonstrated better antibacterial properties than traditional antibiotics such as Ciprofloxacin and Rifampicin, particularly against resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors involved in inflammation and microbial resistance.
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various benzo[b]thiophene derivatives included this compound. The results showed that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Mycobacterium smegmatis |
| Ciprofloxacin | 100 | E. coli |
| Rifampicin | 75 | S. aureus |
Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory potential of the compound by measuring its effect on cytokine release in human cell lines. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxybenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via halogenation or Schmidt reaction analogs. For example, halogenation using thionyl chloride or chlorine gas under controlled temperatures (80–140°C) in dichloromethane has been reported for related thiophene-carboxylic acids . The Schmidt reaction, involving primary amines (e.g., methylamine) and 2-chlorobenzoic acid, requires precise stoichiometry and inert atmospheres to minimize byproducts. Yield optimization often involves post-reaction purification via recrystallization or column chromatography. Purity (>98%) is typically confirmed via HPLC and melting point analysis (e.g., 217–220°C for fluorinated analogs) .
Q. How can researchers characterize the compound’s purity and confirm its structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight confirmation (e.g., C₉H₅FO₂S: 196.201 g/mol). Melting point analysis (e.g., 255–258°C for fluorinated derivatives) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) are critical for physical characterization .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer : The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizers, acids, or bases, producing hazardous byproducts (e.g., sulfur oxides). Store in airtight containers at ambient temperatures, away from moisture. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH) and periodic HPLC monitoring are recommended .
Advanced Research Questions
Q. How does this compound modulate biological pathways such as mTORC1 in metabolic or inflammatory diseases?
- Methodological Answer : Structural analogs like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) inhibit branched-chain α-keto acid dehydrogenase kinase (BCKDK), reducing plasma branched-chain amino acids (BCAAs) and suppressing mTORC1 activation. In ulcerative colitis models, BT2 (10–50 mg/kg/day) ameliorates inflammation by modulating intestinal microbiota and BCAA metabolism . Researchers should validate target engagement via Western blot (BCKDK phosphorylation) and metabolomics (BCAA levels) in relevant tissues.
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanistic outcomes (e.g., anti-inflammatory vs. metabolic effects) may arise from assay conditions (e.g., cell type, serum concentration). For example, BT2’s efficacy in colitis models depends on gut microbiota composition, which varies between animal facilities . Standardize in vitro assays (e.g., BCKDK activity assays at pH 7.4) and use isotopic tracing (¹³C-BCAA) to confirm pathway modulation.
Q. Can this compound derivatives enhance material science applications, such as graphene-based photodetectors?
- Methodological Answer : Thiophene-carboxylic acids (e.g., thiophene-2-carboxylic acid) functionalize graphene surfaces via π-π stacking, improving mid-infrared photoresponsivity (3–5 μm range). Ligand absorption spectra (2000–3300 cm⁻¹) and graphene carrier mobility must be optimized. Characterization via Raman spectroscopy (D/G band ratios) and photocurrent measurements under controlled illumination are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
